7-(2-fluoro-5-methoxybenzyl)-2-(methoxyacetyl)-2,7-diazaspiro[4.5]decane
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Overview
Description
7-(2-fluoro-5-methoxybenzyl)-2-(methoxyacetyl)-2,7-diazaspiro[4.5]decane is a novel compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 7-(2-fluoro-5-methoxybenzyl)-2-(methoxyacetyl)-2,7-diazaspiro[4.5]decane is not fully understood yet. However, it is believed to act through the modulation of various signaling pathways in the body, including the MAPK/ERK pathway and the NF-κB pathway. It has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate various biochemical and physiological processes in the body. It has been found to increase the expression of antioxidant enzymes, which may contribute to its neuroprotective effects. It has also been shown to reduce the expression of pro-inflammatory cytokines and chemokines, which may contribute to its anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One of the advantages of 7-(2-fluoro-5-methoxybenzyl)-2-(methoxyacetyl)-2,7-diazaspiro[4.5]decane is its high purity and high yield synthesis method. This makes it a suitable candidate for various lab experiments. However, one of the limitations is the lack of understanding of its mechanism of action, which may hinder its further development.
Future Directions
There are several future directions for the research on 7-(2-fluoro-5-methoxybenzyl)-2-(methoxyacetyl)-2,7-diazaspiro[4.5]decane. One potential direction is to further investigate its neuroprotective effects and its potential application in the treatment of neurodegenerative diseases. Another direction is to investigate its anti-inflammatory effects and its potential application in the treatment of inflammatory diseases. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its synthesis method for higher yields and purity.
Synthesis Methods
The synthesis of 7-(2-fluoro-5-methoxybenzyl)-2-(methoxyacetyl)-2,7-diazaspiro[4.5]decane involves the reaction of 2-(methoxyacetyl)-1,2,3,4-tetrahydroisoquinoline with 2-(bromomethyl)-5-fluoroanisole in the presence of a base. The resulting intermediate is then subjected to a cyclization reaction to form the desired compound. This synthesis method has been optimized to yield high purity and high yield of the final product.
Scientific Research Applications
7-(2-fluoro-5-methoxybenzyl)-2-(methoxyacetyl)-2,7-diazaspiro[4.5]decane has shown promising results in various scientific research applications. One of the potential applications is in the field of neuroscience, where this compound has been found to exhibit neuroprotective effects. It has also been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Properties
IUPAC Name |
1-[9-[(2-fluoro-5-methoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-2-methoxyethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27FN2O3/c1-24-12-18(23)22-9-7-19(14-22)6-3-8-21(13-19)11-15-10-16(25-2)4-5-17(15)20/h4-5,10H,3,6-9,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBHQPOGBNQIFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC2(C1)CCCN(C2)CC3=C(C=CC(=C3)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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